REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:11][S:12](O)(=[O:14])=[O:13]>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:12]([Cl:11])(=[O:14])=[O:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
10.5 kg
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
mixture
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 90°-100° C. for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature is maintained below 10° C. during this period by the addition of more ice
|
Type
|
CUSTOM
|
Details
|
The solid material is collected
|
Type
|
WASH
|
Details
|
thoroughly washed on the funnel with fresh water
|
Type
|
DISSOLUTION
|
Details
|
The crude wet cake is dissolved in 16 liters of diethyl ether
|
Type
|
WASH
|
Details
|
The ether layer is washed once with 2 liters of saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The filtered ether solution is concentrated in vacuo with the continual addition of hexane
|
Type
|
CONCENTRATION
|
Details
|
The resulting hexane slurry is concentrated to a final volume of approximately 8 liters
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The crystalline cake is washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried in the atmosphere
|
Type
|
CUSTOM
|
Details
|
to give 2.5 kg
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |